
R6G alkyne, 6-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R6G alkyne, 6-isomer is a xanthene dye belonging to the rhodamine series. It features a terminal propargyl group, which allows it to participate in click chemistry reactions. This compound is known for its high quantum yield and photostability, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of copper (I) catalysts to facilitate the click chemistry reactions with azide-bearing compounds .
Industrial Production Methods
The industrial production of R6G alkyne, 6-isomer follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
R6G alkyne, 6-isomer primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications .
Common Reagents and Conditions
Reagents: Copper (I) catalysts, azide-bearing compounds
Conditions: Typically carried out in solvents like DMF, DMSO, or alcohols under ambient temperature
Major Products
The major products of these reactions are triazole-linked conjugates, which can be used for further functionalization or as fluorescent probes .
Aplicaciones Científicas De Investigación
R6G alkyne, 6-isomer has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of R6G alkyne, 6-isomer involves its ability to form stable triazole rings through click chemistry reactions. The terminal alkyne group reacts with azide-bearing compounds in the presence of copper (I) catalysts, resulting in the formation of triazole-linked conjugates. These conjugates can then interact with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
BDP R6G alkyne: A borondipyrromethene dye with similar absorption and emission spectra to R6G alkyne, 6-isomer.
R6G azide, 5-isomer: Another variant of rhodamine 6G with an azide group instead of an alkyne.
Uniqueness
This compound stands out due to its high quantum yield and photostability, making it particularly suitable for applications requiring long-term fluorescence. Its terminal alkyne group also provides versatility in click chemistry reactions, allowing for the synthesis of a wide range of conjugates .
Propiedades
Fórmula molecular |
C30H29N3O4 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36) |
Clave InChI |
QQIQIYOOKKWTRU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


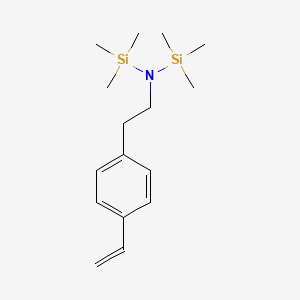
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
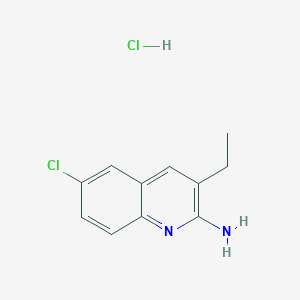
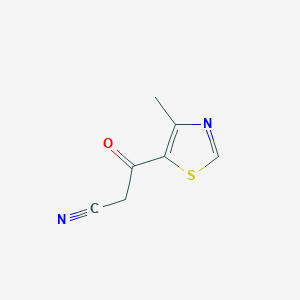


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
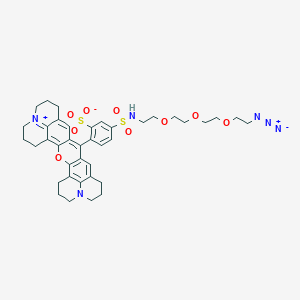


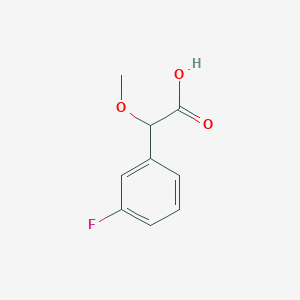

![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
